N-(4-isopropylphenyl)cyclopropanesulfonamide

Description

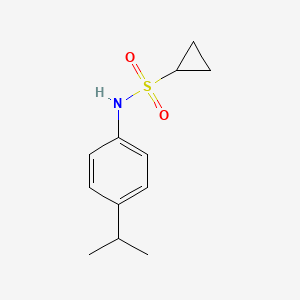

N-(4-isopropylphenyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to a sulfonamide group, which is further substituted with a 4-isopropylphenyl moiety. These analogs often feature cyclopropanesulfonamide scaffolds coupled with diverse substituents, such as heterocyclic systems, alkyl groups, and aromatic rings, which are designed to modulate physicochemical properties and target interactions .

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-9(2)10-3-5-11(6-4-10)13-16(14,15)12-7-8-12/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKPTVVORIOMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropylphenyl)cyclopropanesulfonamide typically involves the reaction of 4-isopropylaniline with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-isopropylphenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-isopropylphenyl)cyclopropanesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring and isopropylphenyl group contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The structural diversity among cyclopropanesulfonamide derivatives arises primarily from variations in the substituents attached to the sulfonamide nitrogen and the cyclopropane ring. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Cyclopropanesulfonamide Derivatives

Key Observations :

- Substituent Bulk: The target compound’s 4-isopropylphenyl group introduces steric bulk compared to smaller substituents like ethyl or methyl in analogs (e.g., ).

- Heterocyclic Systems : Many analogs incorporate nitrogen-rich heterocycles (e.g., pyrrolopyridines, imidazopyrazines), which are critical for target binding in kinase inhibitors or anticancer agents . The absence of such systems in the target compound suggests divergent applications.

- Core Flexibility : Derivatives with cyclopentyl or bicyclic systems (e.g., bicyclo[2.2.2]octane in ) exhibit conformational rigidity, whereas the target’s simpler aryl-substituted structure may offer synthetic accessibility.

Key Observations :

- Efficiency : Yields range widely (30–98%), with higher yields in simpler intermediates (e.g., isocyanate formation in ). Complex heterocycles often require lower-yielding steps due to steric or electronic challenges .

Physicochemical Properties

LC/MS data from patent applications provide insights into molecular weights and fragmentation patterns:

Table 3: LC/MS Data for Selected Analogs

Key Observations :

- Retention Times : Analogs with larger heterocycles (e.g., m/z 565 in ) exhibit longer retention times, correlating with increased hydrophobicity.

Biological Activity

N-(4-isopropylphenyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific enzymes and pathways involved in various diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide compounds. Its chemical structure can be represented as follows:

- Molecular Formula : C12H15N1O2S

- Molecular Weight : 239.32 g/mol

The cyclopropane moiety contributes to its unique pharmacological properties, influencing the compound's interaction with biological targets.

Recent studies suggest that this compound acts primarily as an inhibitor of the enzyme USP7 (Ubiquitin-Specific Protease 7), which plays a crucial role in regulating various cellular processes, including protein stability and degradation. Inhibition of USP7 has been linked to therapeutic effects in several conditions:

- Cancer : The compound shows promise in treating cancers by stabilizing tumor suppressor proteins like p53, leading to increased apoptosis in cancer cells .

- Immunological Disorders : By modulating immune responses, it may have potential applications in treating autoimmune diseases .

- Neurological Disorders : Research indicates that USP7 inhibition could also be beneficial in neurodegenerative diseases by preventing the degradation of neuroprotective proteins .

Anticancer Activity

This compound has demonstrated significant anticancer activity in preclinical studies. For instance:

- In vitro studies show that it effectively induces apoptosis in various cancer cell lines by activating p53 pathways .

- In vivo models have indicated reduced tumor growth when administered alongside standard chemotherapy agents, suggesting a synergistic effect .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Clinical Trials : Initial trials have shown that it can reduce markers of inflammation in patients with chronic inflammatory diseases .

- Mechanism : This effect is thought to arise from the inhibition of pro-inflammatory cytokines via USP7 modulation .

Table 1: Summary of Key Studies on this compound

Future Directions

The ongoing research into this compound suggests several potential therapeutic avenues:

- Combination Therapies : Exploring its use alongside existing cancer therapies could enhance treatment efficacy and reduce resistance.

- Broader Applications : Further studies are needed to assess its effectiveness against a wider range of diseases, particularly those involving protein misfolding or degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.